molecular formula C13H10F2S B2359165 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443340-81-5

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B2359165
CAS No.: 1443340-81-5
M. Wt: 236.28
InChI Key: WLDHCPMGEHMVKR-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443340-81-5) is a fluorinated aromatic compound with the molecular formula C₁₃H₁₀F₂S and a molecular weight of 236.28 g/mol . Its structure features two fluorine atoms at the 1- and 3'-positions of two benzene rings connected via a sulfanylmethyl (-SCH₂-) group.

Properties

IUPAC Name

1-fluoro-3-[(3-fluorophenyl)methylsulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHCPMGEHMVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3-fluorobenzyl chloride with 3-fluorothiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Substituent Modifications on the Benzene Rings

1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

  • Key Features : Incorporates additional fluorine and chlorine substituents (3'-chloro, 5'-fluoro) on the second benzene ring.
  • Impact : Chlorine increases molecular weight (MW > 236.28) and introduces electron-withdrawing effects , enhancing electrophilicity compared to the target compound .

1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene (Compound 27) Key Features: Replaces the sulfanylmethyl group with a rigid ethynyl (-C≡C-) linker and adds a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring.

Linker Group Modifications

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene (Compound 42)

  • Key Features : Contains a propargyl ether (-O-CH₂-C≡CH) linker instead of sulfanylmethyl.
  • Impact : The ether oxygen enhances hydrogen-bonding capacity, improving solubility in polar solvents. The propargyl group enables click chemistry applications, unlike the sulfide in the target compound .

3-((3-Fluorobenzyl)oxy)benzaldehyde (Compound 10b)

  • Key Features : Uses a benzyloxy (-O-CH₂-) linker and introduces an aldehyde (-CHO) functional group.
  • Impact : The aldehyde provides a reactive site for condensation reactions, while the oxygen linker increases polarity compared to sulfur .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene C₁₃H₁₀F₂S 236.28 -F, -SCH₂- Moderate lipophilicity, oxidizable sulfide
1-Fluoro-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene C₁₅H₈F₄ 264.22 -F, -C≡C-, -CF₃ High thermal stability, rigid structure
1-Fluoro-3-(methylsulfonyl)ethynylbenzene (2c) C₉H₇FO₂S 198.21 -F, -SO₂CH₃, -C≡C- Polar, resistant to oxidation
1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈ClF₃S 288.71 -F, -Cl, -SCH₂- Enhanced electrophilicity, higher MW

Thermal and Stability Profiles

  • Thermal Stability: Fluorinated aromatics like the target compound are expected to exhibit moderate thermal stability.
  • Oxidative Stability : Sulfides (e.g., target compound) are prone to oxidation, whereas sulfones (e.g., Compound 2c ) are more stable under oxidative conditions .

Biological Activity

1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structure, which includes a fluorine atom and a sulfanylmethyl group linked to a 3-fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

  • Molecular Formula : C13H10F2S
  • Molecular Weight : Approximately 236.28 g/mol
  • Structure : The compound features a benzene ring substituted with a fluorine atom and a sulfanylmethyl group, contributing to its distinct chemical properties.

Biological Activity

The biological activity of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene has been explored through various studies focusing on its interaction with enzymes and metabolic pathways. Key findings include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways relevant to disease processes.
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, indicating that 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene could possess similar properties.

Study 1: Enzyme Interaction

A study investigating the interaction of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene with tyrosinase (TYR) revealed significant inhibitory effects. The compound was tested alongside known inhibitors, with results indicating an IC50 value that suggests effective enzyme inhibition.

CompoundIC50 (μM)
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene2.96 ± 0.34
Kojic Acid (Reference)17.76 ± 0.18

This study highlights the potential of the compound as a lead for the development of new TYR inhibitors, which are critical in treating hyperpigmentation disorders.

Comparative Analysis

A comparative analysis with related compounds provides insight into the unique features of 1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-3-[(3-fluorophenyl)sulfanylmethyl]benzeneBromine instead of fluorineDifferent reactivity profiles
1-Fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzeneDifferent positional isomerVariations in biological activity
1-Fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzeneAnother positional isomerStructural diversity affecting properties

The comparative analysis indicates that the position of the fluorine atom and the presence of the sulfanylmethyl group significantly influence biological activity.

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